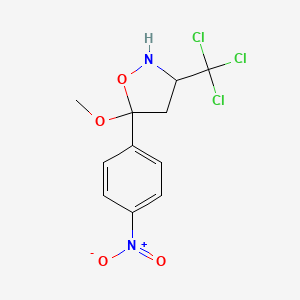
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a trichloromethyl group attached to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine typically involves the reaction of 4-nitrobenzaldehyde with trichloromethyl isocyanate in the presence of a base, followed by cyclization with methanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-5-(4-nitrophenyl)-3-(chloromethyl)-1,2-oxazolidine
- 5-Methoxy-5-(4-nitrophenyl)-3-(bromomethyl)-1,2-oxazolidine
- 5-Methoxy-5-(4-nitrophenyl)-3-(iodomethyl)-1,2-oxazolidine
Uniqueness
5-Methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its analogs with different halomethyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H11Cl3N2O4 |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
5-methoxy-5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidine |
InChI |
InChI=1S/C11H11Cl3N2O4/c1-19-10(6-9(15-20-10)11(12,13)14)7-2-4-8(5-3-7)16(17)18/h2-5,9,15H,6H2,1H3 |
Clé InChI |
LTXHOJYGXHNJGE-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(NO1)C(Cl)(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


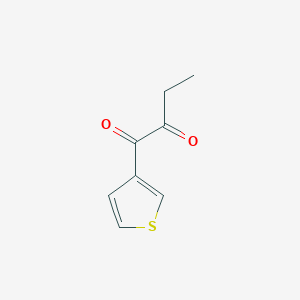
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B11717806.png)
![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
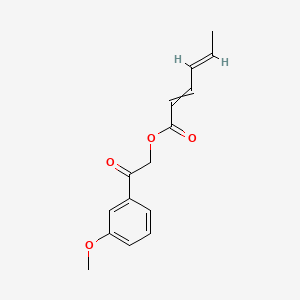
![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
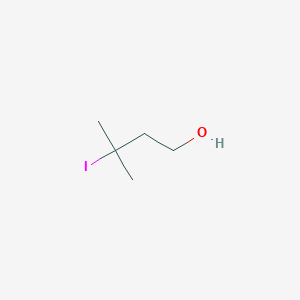
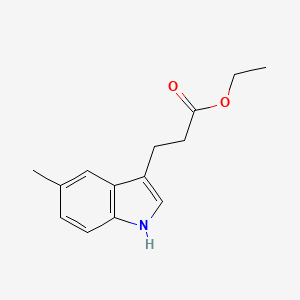
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)


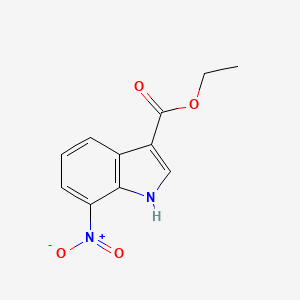
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
